Diheptyl Propanedioate

Thermal Stability Distillation High-Temperature Synthesis

Diheptyl Propanedioate (CAS 1117-18-6), also known as diheptyl malonate, is a malonic acid diester with the molecular formula C17H32O4 and a molecular weight of 300.43 g/mol. The compound features two heptyl (C7H15) ester chains attached to the central propanedioic acid backbone.

Molecular Formula C17H32O4
Molecular Weight 300.4 g/mol
CAS No. 1117-18-6
Cat. No. B074277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiheptyl Propanedioate
CAS1117-18-6
Molecular FormulaC17H32O4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)CC(=O)OCCCCCCC
InChIInChI=1S/C17H32O4/c1-3-5-7-9-11-13-20-16(18)15-17(19)21-14-12-10-8-6-4-2/h3-15H2,1-2H3
InChIKeyCHFMLRMNYRGUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diheptyl Propanedioate (CAS 1117-18-6) Baseline: Properties and Procurement Context for Dialkyl Malonate Users


Diheptyl Propanedioate (CAS 1117-18-6), also known as diheptyl malonate, is a malonic acid diester with the molecular formula C17H32O4 and a molecular weight of 300.43 g/mol . The compound features two heptyl (C7H15) ester chains attached to the central propanedioic acid backbone . Its basic physical properties include a density of 0.95 g/cm³, a boiling point of 339.1°C at 760 mmHg, and a flash point of 152°C [1]. As a member of the dialkyl malonate family, it is primarily used as a specialty chemical intermediate in organic synthesis, pharmaceutical research, and industrial applications such as high-performance plasticizers and lubricants .

Why Diheptyl Propanedioate Cannot Be Substituted with Shorter-Chain Dialkyl Malonates Without Experimental Revalidation


Generic substitution of Diheptyl Propanedioate with shorter-chain dialkyl malonates such as diethyl or dimethyl malonate is scientifically unsound due to substantial differences in key physicochemical properties that directly impact solubility, reaction behavior, and material performance. The extended heptyl chains of this compound confer significantly increased hydrophobicity (XLogP ~5.9) and lipophilicity compared to its shorter-chain analogs, which critically affects its partitioning behavior in biphasic reactions, its compatibility with nonpolar matrices, and its ability to modulate lipophilicity in drug candidates . Additionally, the elevated boiling point (339.1°C at 760 mmHg) [1] and reduced volatility relative to dimethyl (177.1°C) or diethyl (199.3°C) malonates enable its use in high-temperature processes where lower homologs would evaporate, leading to loss of reactant or unsafe pressure conditions . These intrinsic differences mean that swapping this compound for a cheaper, more common analog will inevitably alter reaction yields, impurity profiles, and final product characteristics, necessitating full re-optimization of established protocols .

Quantitative Differentiation of Diheptyl Propanedioate (CAS 1117-18-6) Against Key Dialkyl Malonate Comparators


Boiling Point Elevation: High-Temperature Process Compatibility vs. Shorter-Chain Analogs

Diheptyl Propanedioate exhibits a boiling point of 339.1°C at 760 mmHg [1], which is significantly higher than that of its shorter-chain homologs. In comparison, dimethyl malonate boils at 177.1°C, diethyl malonate at 199.3°C, dipropyl malonate at 229.0°C, dibutyl malonate at 251.5°C, and dihexyl malonate at 313.9°C under the same conditions . This elevated boiling point directly correlates with reduced volatility and enhanced thermal stability, enabling the compound to be used in reactions or distillations conducted above 250°C where lower homologs would be impractical due to evaporative loss or autoclave pressure constraints.

Thermal Stability Distillation High-Temperature Synthesis Process Engineering

Density and Hydrophobicity Profile: Matrix Compatibility and Partitioning Behavior

Diheptyl Propanedioate has a density of 0.95 g/cm³ . This is lower than the densities of its shorter-chain analogs, such as dimethyl malonate (1.16 g/cm³) , diethyl malonate (1.055 g/cm³) , dipropyl malonate (1.01 g/cm³) , and dibutyl malonate (0.98 g/cm³) . This lower density correlates with increased organic character and reduced polarity, making it more compatible with nonpolar matrices. More importantly, its calculated partition coefficient (XLogP) is approximately 5.9 [1], indicating pronounced hydrophobicity. In contrast, dimethyl malonate has an XLogP of approximately -0.36 , and diethyl malonate is around 0.70 . This vast difference in lipophilicity translates to dramatically altered partitioning behavior in aqueous-organic biphasic systems, affecting extraction efficiency, chromatographic retention, and the ability to cross biological membranes or interact with hydrophobic environments.

Lipophilicity Partition Coefficient Solubility Formulation

Rotatable Bonds and Conformational Flexibility: A Differentiator for Polymer and Supramolecular Interactions

Diheptyl Propanedioate possesses 16 rotatable chemical bonds in its ester side chains [1]. This is significantly higher than its shorter-chain analogs: dimethyl malonate has 4, diethyl malonate has 6, dipropyl malonate has 8, dibutyl malonate has 10, and dihexyl malonate has 12 rotatable bonds . The increased number of rotatable bonds translates to a higher degree of conformational flexibility and a larger excluded volume. While no direct head-to-head plasticizer efficiency data is available, this structural feature is a well-established class-level indicator of enhanced plasticizing capability, as it allows the molecule to more effectively intercalate between polymer chains, increasing free volume and reducing intermolecular forces.

Polymer Chemistry Conformational Flexibility Supramolecular Assembly Plasticizer Efficiency

Best-Fit Research and Industrial Applications for Diheptyl Propanedioate Based on Quantified Differentiation


High-Temperature Organic Synthesis and Solvent-Free Reaction Systems

With a boiling point of 339.1°C at 760 mmHg [1], Diheptyl Propanedioate is uniquely suited for high-temperature organic transformations, including Knoevenagel condensations and Michael additions, where lower-boiling malonates would evaporate . Its low volatility allows it to function as both a reactant and a high-boiling reaction medium, enabling cleaner, solvent-free processes and simplifying work-up by reducing volatile organic emissions .

Lipophilicity Modulation in Prodrug Design and Pharmaceutical Intermediate Development

The compound's exceptionally high XLogP of 5.9 [2] makes it a valuable building block for increasing the lipophilicity of drug candidates . In medicinal chemistry, this property can be exploited to improve the membrane permeability of polar drug moieties when conjugated via malonic ester linkages, potentially enhancing oral bioavailability or CNS penetration .

Specialty Plasticizers and Lubricants for Polymer Processing

The combination of low density (0.95 g/cm³) and high conformational flexibility (16 rotatable bonds) [3] positions Diheptyl Propanedioate as a superior candidate for use as a high-performance plasticizer or internal lubricant in specialty polymers . Its long, flexible heptyl chains are expected to intercalate efficiently between polymer backbones, reducing glass transition temperatures and improving melt flow properties compared to shorter-chain malonate esters .

Hydrophobic Building Block for Liquid Crystals and Specialty Materials

The strong hydrophobic character (XLogP 5.9) and extended molecular structure of Diheptyl Propanedioate make it an attractive precursor for the synthesis of liquid crystal materials and other advanced functional organic materials . Its long alkyl chains promote the formation of ordered mesophases, while the malonate core can be readily functionalized, providing a versatile platform for material design .

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